molecular formula C7H7ClN2S B1349316 1-(3-Chlorophenyl)thiourea CAS No. 4947-89-1

1-(3-Chlorophenyl)thiourea

Cat. No.: B1349316
CAS No.: 4947-89-1
M. Wt: 186.66 g/mol
InChI Key: LSYZRUOXXOTVAV-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)thiourea is a useful research compound. Its molecular formula is C7H7ClN2S and its molecular weight is 186.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 164965. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

1-(3-Chlorophenyl)thiourea plays a significant role in biochemical reactions, particularly as an enzyme inhibitor. It has been identified as a potent inhibitor of urease, an enzyme responsible for the hydrolysis of urea into ammonia and carbon dioxide . The interaction between this compound and urease involves the formation of a stable complex, which inhibits the enzyme’s activity. This inhibition is crucial in preventing the formation of kidney stones and other urease-related pathologies .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of certain transcription factors, leading to changes in gene expression profiles . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition and changes in gene expression. At the molecular level, this compound binds to the active site of urease, forming a stable complex that prevents the enzyme from catalyzing its reaction . This binding interaction is facilitated by the presence of the chlorophenyl group, which enhances the compound’s affinity for the enzyme . Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound can maintain its inhibitory effects on urease and other enzymes for prolonged durations . The compound’s efficacy may decrease over time due to gradual degradation and potential interactions with other biomolecules .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits urease activity without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the compound’s interaction with other cellular targets and the accumulation of toxic metabolites .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors. The compound undergoes metabolic transformations, including oxidation and conjugation reactions, which facilitate its excretion from the body . These metabolic pathways are crucial for regulating the compound’s bioavailability and minimizing its potential toxicity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with specific transporters and binding proteins, which facilitate its uptake and distribution to different cellular compartments . Additionally, this compound can accumulate in certain tissues, leading to localized effects and potential toxicity .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications . This localization is essential for the compound’s interaction with its target enzymes and other biomolecules, thereby influencing its overall biochemical effects .

Properties

IUPAC Name

(3-chlorophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2S/c8-5-2-1-3-6(4-5)10-7(9)11/h1-4H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSYZRUOXXOTVAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10197798
Record name Thiourea, (3-chlorophenyl)- (9CI)
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Molecular Weight

186.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4947-89-1
Record name N-(3-Chlorophenyl)thiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4947-89-1
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Record name 3-(Chlorophenyl)thiourea
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Record name N-(3-Chlorophenyl)thiourea
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Record name Thiourea, (3-chlorophenyl)- (9CI)
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Record name (3-chlorophenyl)thiourea
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Record name 3-(CHLOROPHENYL)THIOUREA
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Synthesis routes and methods

Procedure details

1-Chloro-3-isothiocyanatobenzene (15 g, 88 mmol) was added to a solution of 0.5 M ammonia in 1,4-dioxane (80 mL), and the mixture was stirred at room temperature for 0.16 h. The reaction mixture was concentrated in vacuo, and partitioned between ethyl acetate and water. The separated organic layer was washed with saturated NaCl solution, dried over sodium sulfate and filtered, and the filtrate was concentrated in vacuo to afford the title compound (15.5 g, 89%) as a solid. 1H NMR (400 MHz, DMSO-d6) δ 9.80 (s, 1H), 7.70 (s, 1H), 7.52 (bs, 2H), 7.38-7.27 (m, 2H), 7.15 (dt, J1=7.0 Hz, J2=2.1 Hz, 1H). ESI-MS m/z: 187 (M+H)+.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Yield
89%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular structure of (3-chlorophenyl)thiourea and how does it influence its crystal packing?

A1: (3-Chlorophenyl)thiourea consists of a thiourea group [N—C(=S)—N] attached to a chlorobenzene ring at the 3rd position. This structure allows for intermolecular interactions, primarily hydrogen bonding. Research shows that the thiourea N—C(=S)—N plane typically exhibits a dihedral angle with the benzene ring, for instance, 64.80° in the parent compound []. This conformation, along with the presence of N—H, C=S, and C—Cl groups, facilitates the formation of N—H⋯S, N—H⋯Cl, and C—H⋯S hydrogen bonds. These interactions contribute to the formation of sheet-like structures extending along specific crystallographic planes [].

Q2: Are there variations in the crystal structure of (3-chlorophenyl)thiourea derivatives?

A2: Yes, the introduction of different substituents on the (3-chlorophenyl)thiourea scaffold can significantly influence the crystal structure. For example, in 1-(adamantan-1-yl)-3-(3-chlorophenyl)thiourea, the bulky adamantyl group leads to a distinct orthorhombic crystal system with different cell parameters compared to the parent compound [].

Q3: Does the presence of an acetyl group alter the hydrogen bonding patterns in (3-chlorophenyl)thiourea derivatives?

A3: Yes, the introduction of an acetyl group, as seen in 3-acetyl-1-(3-chlorophenyl)thiourea, leads to the formation of an intramolecular N—H⋯O hydrogen bond, generating an S(6) ring motif within the molecule []. This intramolecular hydrogen bond is in addition to the intermolecular N—H⋯S hydrogen bonds observed in the parent compound.

Q4: How does the conformation of (3-chlorophenyl)thiourea derivatives affect their intermolecular interactions?

A4: The conformation of the molecule, particularly the dihedral angle between the benzene ring and the thiourea group, can significantly influence the hydrogen bonding pattern. For instance, in 1-(4-chlorobutanoyl)-3-(3-chlorophenyl)thiourea, two independent molecules with different conformations are present in the asymmetric unit []. These conformational differences lead to variations in the dihedral angles and consequently affect the N—H⋯O and N—H⋯S hydrogen bonding networks observed in the crystal structure.

Q5: Are there studies investigating the spectroscopic properties of (3-chlorophenyl)thiourea derivatives?

A5: Yes, research has explored the spectral characteristics of N-2-(pyridyl)- and N-2-(picolyl)-N′-(3-chlorophenyl)thioureas, encompassing structural, spectral, and thermal studies []. This indicates an interest in understanding the relationship between structure and spectroscopic behavior in this class of compounds.

Q6: What is the impact of introducing a benzoyl group on the structure of (3-chlorophenyl)thiourea?

A6: The introduction of a benzoyl group, as observed in 1-(3-chlorobenzoyl)-3-(3-chlorophenyl)thiourea and 1‐benzoyl‐3‐(3‐chloro­phen­yl)thio­urea, introduces additional aromatic rings and alters the spatial arrangement of the molecule [, ]. These modifications can influence the dihedral angles between the rings and impact the hydrogen bonding network, potentially leading to different crystal packing arrangements.

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